molecular formula C18H20BrNOS B3648738 2-[(2-bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

2-[(2-bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3648738
M. Wt: 378.3 g/mol
InChI Key: JWZWUJIOUZZHBM-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound with the molecular formula C₁₈H₂₀BrNOS It is a complex molecule featuring a bromobenzyl group, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 2-ethyl-6-methylaniline.

    Formation of Intermediate: The 2-bromobenzyl chloride reacts with thiourea to form 2-[(2-bromobenzyl)thio]urea.

    Final Product Formation: The intermediate then undergoes a reaction with 2-ethyl-6-methylaniline in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Azide or cyanide derivatives.

Scientific Research Applications

2-[(2-Bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromobenzyl group can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)sulfanyl]-N-(2-isopropyl-6-methylphenyl)acetamide
  • 2-[(2-Bromobenzyl)sulfanyl]-N-(2-isopropylphenyl)acetamide

Uniqueness

2-[(2-Bromobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c1-3-14-9-6-7-13(2)18(14)20-17(21)12-22-11-15-8-4-5-10-16(15)19/h4-10H,3,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZWUJIOUZZHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSCC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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